2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
Description
This compound is a methoxyphenyl acetamide derivative featuring a sulfonamide-linked 4-phenylpiperazine moiety. Its structural complexity arises from the 4-methoxyphenyl acetamide core, a propyl sulfonyl linker, and a terminal 4-phenylpiperazine group. Such design integrates pharmacophores associated with receptor binding (e.g., sulfonamide groups for enzyme inhibition) and enhanced bioavailability (e.g., piperazine for solubility).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-8-19(9-11-21)18-22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)20-6-3-2-4-7-20/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXURHHMFADIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-methoxyphenyl intermediate through the reaction of anisole with appropriate reagents.
Introduction of the Piperazine Moiety: The next step involves the introduction of the phenylpiperazine group. This can be achieved through nucleophilic substitution reactions where the piperazine ring is attached to the phenyl group.
Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Acetamide Formation: Finally, the acetamide linkage is formed through acylation reactions, where the acetamide group is attached to the sulfonylpropyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Methoxy Group | Enhances lipophilicity and biological activity. |
| Piperazine Ring | Commonly associated with psychoactive properties and various receptor interactions. |
| Sulfonamide Linkage | Known for antibacterial properties and modulating enzyme activity. |
Biological Activities
Research into similar compounds has indicated a range of biological activities, including:
- Antimicrobial Activity : Compounds with sulfonamide groups often exhibit significant antibacterial effects.
- Antidepressant Properties : Piperazine derivatives are frequently studied for their potential in treating mood disorders due to their interaction with serotonin receptors.
- Anti-cancer Potential : Some studies suggest that structural analogs may inhibit tumor growth through various mechanisms.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that compounds similar to this acetamide exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising application in treating infections.
- CNS Activity : Research on piperazine derivatives has shown their ability to modulate neurotransmitter systems, indicating potential use in psychiatric disorders.
- Cancer Research : Investigations into related thiadiazole derivatives have revealed their capacity to induce apoptosis in cancer cells, highlighting a need for further exploration of this compound's effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its potential therapeutic effects. Additionally, the sulfonyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Key Observations from Structural Comparisons
Role of the Sulfonamide Linker and Heterocycles: Compounds 38 and 40 () replace the phenylpiperazine group with quinazoline sulfonyl-pyrrolidine/morpholine systems. These derivatives exhibit potent anti-cancer activity, suggesting that sulfonamide-linked heterocycles enhance cytotoxicity . The target compound’s phenylpiperazine-sulfonyl group may similarly improve binding to kinase or receptor targets. In contrast, 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () uses a sulfanyl group instead of sulfonamide, resulting in antimicrobial rather than anti-cancer activity. This highlights the critical role of the sulfonamide linker in targeting cancer pathways .
Impact of Piperazine Substitution: The 4-phenylpiperazine moiety in the target compound may enhance blood-brain barrier penetration or dopamine receptor affinity, as seen in other CNS-active drugs. By comparison, the ethylpiperazine derivative in and the propanoyl-piperazine in demonstrate how substituents on piperazine influence pharmacokinetics and target selectivity .
Research Findings and Methodological Considerations
- MTT Assay Reliability : Anti-cancer data for analogs 38–40 are supported by the microculture tetrazolium (MTT) assay, which correlates strongly (r² > 0.94) with cell viability measurements . This validates the reported IC₅₀ values and suggests that similar testing for the target compound would yield reliable results.
- Synthetic Feasibility : The synthesis of piperazine-linked acetamides (e.g., ) often involves nucleophilic substitution or coupling reactions, indicating that the target compound’s synthesis is feasible using established protocols .
Biological Activity
2-(4-Methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.49 g/mol. The compound features a methoxyphenyl group, a piperazine moiety, and an acetamide structure, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with the phenylpiperazine structure have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism often involves induction of apoptosis and inhibition of cell proliferation at low concentrations (nanomolar range) .
Table 1: Anticancer Activity of Phenylpiperazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.01 | Apoptosis Induction |
| Compound B | U87 (Glioblastoma) | 0.03 | Cell Cycle Arrest |
| Compound C | A549 (Lung Cancer) | 0.46 | Apoptosis Induction |
Anticonvulsant Activity
In preclinical studies, related compounds have been evaluated for their anticonvulsant properties using animal models. The compound's ability to protect against seizures in the maximal electroshock (MES) test has been noted, with certain derivatives showing protection at doses of 100 mg/kg .
Table 2: Anticonvulsant Activity in Animal Models
| Compound | Test Model | Dose (mg/kg) | Protection Observed |
|---|---|---|---|
| Compound D | MES Test | 100 | Yes |
| Compound E | PTZ Test | 300 | Yes |
The biological activity of this compound can be attributed to its interaction with various cellular targets. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which may explain its effects on mood disorders and seizure activity . Additionally, the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with cellular membranes.
Case Studies
- Antitumor Efficacy : A study conducted on a series of phenylpiperazine derivatives showed that those containing the sulfonamide group exhibited enhanced antitumor activity compared to their non-sulfonamide counterparts. The study emphasized the importance of structural modifications in enhancing biological efficacy .
- Neuropharmacological Effects : Another investigation focused on the anticonvulsant properties of related compounds demonstrated that modifications in the piperazine ring could significantly alter pharmacodynamic profiles, leading to varying degrees of efficacy in seizure models .
Q & A
Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving: (i) Sulfonation of 4-phenylpiperazine to introduce the sulfonyl group. (ii) Alkylation of the sulfonated intermediate with 3-chloropropylamine. (iii) Acetylation with 2-(4-methoxyphenyl)acetic acid chloride.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are effective. Purity ≥95% is achievable via HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) .
Q. How is the structural integrity of this compound validated in research settings?
- Analytical Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.8 ppm, sulfonyl groups via H-C HMBC correlations).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 484.22).
- Elemental Analysis : C, H, N percentages should align with theoretical values (e.g., C: 64.3%, H: 6.5%, N: 11.6%) .
Q. What are the primary pharmacological targets of this acetamide derivative?
- Mechanistic Insights : The 4-phenylpiperazine moiety suggests affinity for neurotransmitter receptors. Analogous compounds (e.g., HJZ-3 in ) show α1-adrenoceptor subtype selectivity (e.g., 97.7-fold selectivity for α1D over α1A/B). Computational docking (AutoDock Vina) can predict binding to adrenoceptor transmembrane domains .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group placement, methoxy substitution) impact receptor selectivity and potency?
- Structure-Activity Relationship (SAR) :
- Sulfonyl Linkers : Longer propyl chains enhance membrane permeability but may reduce α1D affinity due to steric hindrance.
- Methoxy Position : Para-substitution on the phenyl ring (vs. ortho/meta) optimizes π-π stacking with receptor residues (e.g., Phe308 in α1D).
- Piperazine Substitution : 4-Phenyl groups improve selectivity over serotonin receptors (5-HT) .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
- Key Considerations :
- Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) metabolism may reduce bioavailability. Use liver microsomal assays to identify vulnerable sites (e.g., sulfonyl hydrolysis).
- Blood-Brain Barrier (BBB) Penetration : LogP values >3.0 (calculated via ChemDraw) suggest moderate BBB permeability, but in vivo PET imaging (e.g., C-labeled analogs) is needed for validation .
Q. What advanced analytical methods are recommended for detecting impurities in scaled-up synthesis?
- Techniques :
- LC-MS/MS : Quantifies trace impurities (e.g., des-methyl byproducts) with LOD <0.1%.
- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., sulfonyl group orientation; see for analogous structures).
- Thermogravimetric Analysis (TGA) : Assesses stability under storage conditions (e.g., hygroscopicity of the sulfonyl group) .
Q. What computational tools are effective for predicting off-target interactions?
- Approach :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model receptor-ligand interactions over 100-ns trajectories.
- Pharmacophore Modeling : Schrödinger’s Phase identifies critical interaction points (e.g., hydrogen bonds with Asp106 in α1D).
- Machine Learning : Random Forest classifiers trained on ChEMBL data predict kinase or GPCR off-targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
